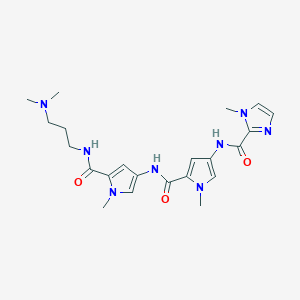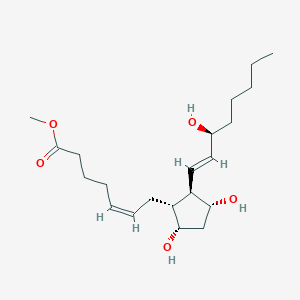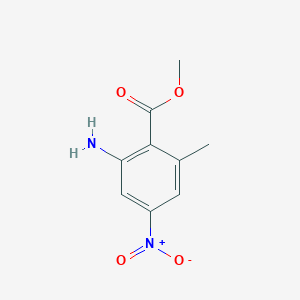
1-Methylimidazole-2-carboxamide netropsin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylimidazole-2-carboxamide netropsin is a synthetic compound that has been widely used in scientific research for its ability to bind to DNA. This molecule is a derivative of netropsin, a natural antibiotic that is produced by Streptomyces netropsis. The 1-Methylimidazole-2-carboxamide netropsin molecule has been modified to improve its binding affinity and selectivity for DNA, making it a valuable tool for studying the structure and function of DNA.
Wirkmechanismus
The mechanism of action of 1-Methylimidazole-2-carboxamide netropsin involves its binding to the minor groove of DNA. This binding is specific and occurs through hydrogen bonding and van der Waals interactions. Once bound to DNA, the molecule can influence the structure and function of the double helix, including the regulation of gene expression and the formation of DNA-protein complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methylimidazole-2-carboxamide netropsin are primarily related to its ability to bind to DNA. This molecule can influence the structure and function of DNA, including the regulation of gene expression and the formation of DNA-protein complexes. Additionally, this molecule has been shown to have anti-tumor and anti-viral properties, although the mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methylimidazole-2-carboxamide netropsin in lab experiments include its high binding affinity and selectivity for DNA, as well as its ability to influence the structure and function of the double helix. Additionally, this molecule is relatively easy to synthesize and can be modified to improve its properties. However, there are also some limitations to using this molecule in lab experiments, including its potential toxicity and the difficulty of working with DNA-binding molecules in general.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Methylimidazole-2-carboxamide netropsin. Some possible areas of focus include the development of new synthetic methods for producing this molecule, the modification of its structure to improve its properties, and the study of its interactions with other molecules. Additionally, this molecule may have potential applications in the development of new anti-tumor and anti-viral therapies, although more research is needed to fully understand its mechanisms of action.
Synthesemethoden
The synthesis of 1-Methylimidazole-2-carboxamide netropsin involves several steps, including the reaction of netropsin with various reagents to modify its structure. The final step involves the addition of a methyl group to the imidazole ring of the molecule, which enhances its binding affinity for DNA. The synthesis of this molecule is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-Methylimidazole-2-carboxamide netropsin has been used in a wide variety of scientific research applications, including the study of DNA structure, gene expression, and DNA-protein interactions. This molecule is particularly useful for studying the structure of DNA because it binds specifically to the minor groove of the double helix. This allows researchers to study the three-dimensional structure of DNA and its interactions with other molecules.
Eigenschaften
CAS-Nummer |
129601-50-9 |
|---|---|
Produktname |
1-Methylimidazole-2-carboxamide netropsin |
Molekularformel |
C22H30N8O3 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
N-[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C22H30N8O3/c1-27(2)9-6-7-24-20(31)17-11-15(13-29(17)4)25-21(32)18-12-16(14-30(18)5)26-22(33)19-23-8-10-28(19)3/h8,10-14H,6-7,9H2,1-5H3,(H,24,31)(H,25,32)(H,26,33) |
InChI-Schlüssel |
DMOMFSUPEGKPKO-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C |
Kanonische SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C |
Andere CAS-Nummern |
129601-50-9 |
Synonyme |
1-methylimidazole-2-carboxamide netropsin 1-methylimidazole-2-carboxamide netropsin hydrochloride 2-ImN ImPyPy-Dp |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)







